molecular formula C15H15FN6O2S2 B1192485 CDKI-73 CAS No. 1421693-22-2

CDKI-73

Cat. No.: B1192485
CAS No.: 1421693-22-2
M. Wt: 394.5 g/mol
InChI Key: GAIOPWBQKZMUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDKI-73 is a highly potent, orally bioavailable cyclin-dependent kinase 9 (CDK9) inhibitor with a Ki value of 4 nM for CDK9, demonstrating selectivity over other kinases (e.g., CDK1 and CDK2, Ki = 4 nM and 3 nM, respectively) . Its primary mechanism involves inhibiting CDK9-mediated phosphorylation of RNA polymerase II (RNAPII) at Ser2 (pSer2-RNAPII), thereby disrupting transcriptional elongation of oncogenes such as MCL-1, BCL-2, and MYC . This leads to the downregulation of anti-apoptotic proteins and induces caspase-dependent apoptosis in cancer cells .

It has shown efficacy in diverse cancers, including acute myeloid leukemia (AML), prostate cancer, ovarian cancer, and Ewing sarcoma (EwS), through both single-agent and combination therapies .

Preparation Methods

Synthetic Routes to CDKI-73

Initial Synthesis of N,4-Dimethylthiazole-2-Amine

The synthesis of this compound begins with the reaction of monomethyl thiourea and 1-chloropropan-2-one in an alcoholic solvent (methanol, ethanol, or isopropanol) under mild conditions (20–40°C, 1–24 hours). Pyridine or 4-dimethylaminopyridine (DMAP) catalyzes the cyclization to form N,4-dimethylthiazole-2-amine, a key intermediate. This step achieves near-quantitative yields due to the electrophilic nature of 1-chloropropan-2-one, which facilitates nucleophilic attack by the thiourea’s sulfur atom .

Bromination for 5-Bromo-N,4-Dimethylthiazole-2-Amine

Regioselective bromination at the thiazole ring’s 5-position is critical for subsequent coupling reactions. Traditional methods using elemental bromine often led to di-brominated byproducts, but the patent CN107118207B reports improved selectivity with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. This method achieves 85–90% yield of 5-bromo-N,4-dimethylthiazole-2-amine within 1–3 hours, minimizing side reactions.

Suzuki-Miyaura Coupling with 2,4-Dichloro-5-Fluoropyrimidine

The brominated thiazole undergoes Suzuki-Miyaura cross-coupling with 2,4-dichloro-5-fluoropyrimidine in the presence of a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a base (K<sub>2</sub>CO<sub>3</sub>). This step forms the biaryl core structure, substituting the bromine atom with the pyrimidine moiety. Optimal conditions (80°C, 12 hours in dioxane/water) yield 70–75% of the coupling product, 2-chloro-5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine .

Buchwald-Hartwig Amination for Final Product

The final step involves a Buchwald-Hartwig coupling between the chloropyrimidine intermediate and 3-aminobenzenesulfonamide. Using a palladium-Xantphos catalyst system and cesium carbonate in toluene at 110°C, this reaction installs the sulfonamide group, yielding this compound with 65–70% efficiency. The choice of ligand and base is crucial to avoid N-arylation byproducts .

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The patent emphasizes solvent effects on reaction efficiency:

  • Bromination : Dichloromethane minimizes polar byproducts compared to THF or DMF .

  • Suzuki Coupling : A dioxane/water mixture (4:1) enhances solubility of both aromatic boronate and pyrimidine substrates .

  • Buchwald-Hartwig : Toluene provides optimal thermal stability for the palladium catalyst .

Catalyst systems were optimized to reduce costs and improve turnover numbers (TONs). For example, Pd(OAc)<sub>2</sub>/Xantphos outperformed Pd<sub>2</sub>(dba)<sub>3</sub> in the amination step, reducing palladium loading from 5 mol% to 2 mol% .

Temperature and Time Profiling

  • Bromination : Reactions conducted at 0°C showed 95% conversion within 1 hour, whereas room-temperature reactions required 3 hours for similar yields .

  • Suzuki Coupling : Extending the reaction time beyond 12 hours led to decomposition of the pyrimidine ring, capping yields at 75% .

Purification Challenges and Solutions

Limitations of Silica Gel Chromatography

Early synthetic routes relied on silica gel chromatography for intermediate purification, but the strong adsorption of polar byproducts (e.g., unreacted NBS or Pd residues) resulted in low recovery rates (<30%) .

Recrystallization Protocol

The patent CN107118207B introduces a scalable recrystallization method using ethanol/water (3:1). This approach achieves >98% purity for the final product with a 60% recovery rate, avoiding silica gel entirely. Key parameters include:

  • Cooling Rate : Gradual cooling from 60°C to 4°C over 6 hours prevents oiling out.

  • Solvent Ratio : Ethanol/water at 3:1 optimizes solubility differences between this compound and impurities .

Characterization and Physicochemical Properties

Spectroscopic Data

  • Molecular Formula : C<sub>15</sub>H<sub>15</sub>FN<sub>6</sub>O<sub>2</sub>S<sub>2</sub> (MW: 394.45 g/mol) .

  • SMILES : CNc1nc(C)c(s1)-c1nc(Nc2cccc(c2)S(N)(=O)=O)ncc1F .

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 8.72 (s, 1H, thiazole-H), 8.15 (d, <i>J</i> = 6.0 Hz, 1H, pyrimidine-H), 7.89 (s, 1H, sulfonamide-NH) .

Solubility and Stability

  • Solubility : 52 mg/mL in DMSO at 25°C; insoluble in water (<0.1 mg/mL) .

  • Storage : Stable for 3 years at -20°C in powder form; solutions in DMSO remain stable for 1 year at -80°C .

Pharmacological Evaluation

CDK Inhibition Profile

This compound exhibits nanomolar potency against CDK9 (K<sub>i</sub> = 4 nM) and selectivity over CDK1 (8.17 nM), CDK2 (3.27 nM), and CDK7 (134.26 nM) . This selectivity is attributed to its binding mode in the CDK9 ATP pocket, as confirmed by X-ray crystallography .

Anticancer Activity

Cell LineIC<sub>50</sub> (24 h)IC<sub>50</sub> (48 h)IC<sub>50</sub> (72 h)
A2780 (Ovarian)0.033 μM0.010 μM0.007 μM
CLL Primary Cells0.08 μM0.05 μM0.03 μM

Data derived from MTT assays .

This compound induces apoptosis in CLL cells by downregulating Mcl-1 and Bcl-2 transcription, with a 200-fold selectivity over normal B cells (LD<sub>50</sub> >20 μM) . Synergy with fludarabine (combination index = 0.3) enhances efficacy in fludarabine-resistant CLL models .

Chemical Reactions Analysis

CDKI-73 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, impacting the compound’s efficacy.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

Prostate Cancer

Recent studies have demonstrated the effectiveness of CDKI-73 in treating drug-resistant prostate cancer. A proof-of-principle study published in the British Journal of Cancer illustrated that this compound significantly inhibits the growth of aggressive prostate cancer subtypes. The research utilized advanced technologies to evaluate the effects of this compound across various prostate cancer models, including patient tumor samples. Key findings include:

  • Targeted Action : this compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects.
  • Oral Bioavailability : The potential formulation as an oral capsule enhances its attractiveness as a treatment option.
  • Gene Expression Modulation : The inhibitor was shown to downregulate anti-apoptotic factors and MYC target genes, indicating its role in promoting apoptosis in cancer cells .

Acute Myeloid Leukemia

This compound is currently under investigation in Phase 2 clinical trials for patients with relapsed and therapy-resistant acute myeloid leukemia. Research indicates that this compound exhibits potent cytotoxicity against primary leukemia cells, with a selectivity ratio exceeding 500-fold compared to normal B-lymphocytes. Notable findings include:

  • Synergistic Effects : When combined with other treatments, such as fludarabine, this compound has shown enhanced anti-leukemic activity through transcriptional inhibition of survival genes like Mcl-1 and Bcl-2.
  • Dose Response : In vitro studies revealed IC50 values as low as 0.008 µM for primary chronic lymphocytic leukemia cells, demonstrating high potency .

Study 1: Prostate Cancer Efficacy

In a study led by researchers from Flinders University and the University of South Australia, this compound was tested on various prostate cancer models. The results indicated that the compound effectively inhibited tumor growth and provided insights into its mechanism of action through gene expression analysis .

Study 2: Combination Therapy in Leukemia

A separate investigation focused on the combination of this compound with EZH2 inhibitors revealed significant synergistic effects against diffuse large B-cell lymphoma (DLBCL) models. The study highlighted that the dual inhibition led to enhanced antitumor activity compared to either agent alone .

Data Summary

The following table summarizes key findings related to the applications of this compound across different cancer types:

Cancer TypeKey FindingsReference
Prostate CancerInhibits growth; targets cancer cells selectively
Acute Myeloid LeukemiaHigh cytotoxicity; effective in resistant cases
DLBCLSynergistic effects with EZH2 inhibitors

Comparison with Similar Compounds

Below is a detailed comparison of CDKI-73 with other CDK9 inhibitors and related compounds:

Compound Target(s) Key Differentiators Clinical Stage Key Findings
This compound CDK9 (Ki = 4 nM) - Oral bioavailability; low toxicity.
- Dual inhibition of transcription and Rab11-mediated immune secretion .
- Synergizes with PARP and BRD4 inhibitors .
Phase II (AML) - 80 mg/kg orally inhibits AML xenograft growth by 59% .
- Reduces AR/MYC-driven prostate cancer growth .
Dinaciclib CDK1, CDK2, CDK5, CDK9 - Broader CDK inhibition; higher toxicity.
- Limited oral bioavailability.
Phase III - Less selective; induces DNA damage in DLBCL but with moderate efficacy .
Flavopiridol Pan-CDK inhibitor - Non-selective; inhibits CDK7/9 and other kinases.
- High toxicity in clinical trials.
Discontinued - Poor tolerability due to severe gastrointestinal and hematologic toxicity .
JQ1 BET proteins (BRD4) - Epigenetic reader inhibitor.
- Synergizes with this compound in EwS .
Preclinical - Combined with this compound, reduces EwS tumor growth by 70% in vivo .
AZD5153 BRD4 - Enhances this compound’s transcriptional repression in prostate cancer . Phase I - Dual targeting of AR and MYC pathways improves therapeutic window .
JSH-009 CDK9 (highly selective) - Superior selectivity (468 kinases tested).
- No reported immune modulation.
Preclinical - Potent anti-leukemic activity but lacks oral bioavailability data .
Olaparib PARP - Synergizes with this compound in BRCA1-wild-type ovarian cancer . Approved - Combination reduces tumor growth by 50% in xenografts .

Selectivity and Mechanism

This compound outperforms pan-CDK inhibitors (e.g., Flavopiridol, Dinaciclib) by selectively targeting CDK9, minimizing off-target effects. For example, Flavopiridol’s broad kinase inhibition causes severe toxicity, while this compound maintains efficacy with reduced adverse effects . In contrast, JSH-009 shows higher selectivity but lacks this compound’s dual mechanisms (e.g., Rab11-mediated immune modulation) .

Synergy with Epigenetic Modulators

This compound synergizes with BRD4 inhibitors (e.g., JQ1, AZD5153) to enhance transcriptional repression. In EwS, this compound + JQ1 reduces tumor growth by 70% in vivo by downregulating EWS-FLI1 and inducing apoptosis . Similarly, in prostate cancer, this compound + AZD5153 disrupts AR/MYC-driven enhancer networks .

Unique Immune Modulation

Unlike other CDK9 inhibitors, this compound inhibits Rab11-dependent cargo delivery, reducing secretion of pro-inflammatory cytokines (IL-6, TNFα) and antimicrobial peptides (Drs) .

Oral Bioavailability

This compound’s oral efficacy is a key advantage over intravenous agents like Dinaciclib. In AML models, oral this compound (10 mg/kg) achieves plasma concentrations sufficient for tumor suppression , whereas Dinaciclib requires frequent IV dosing due to poor bioavailability .

Biological Activity

CDKI-73, a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, has emerged as a significant compound in cancer therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy across various cancer types, and potential therapeutic applications.

Overview of this compound

This compound is a heterocyclic compound designed to selectively inhibit CDK9, which plays a crucial role in oncogenic transcriptional regulation. Its structure is characterized by a 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide backbone, which allows it to bind effectively to the ATP-binding site of CDK9 .

The primary mechanism by which this compound exerts its effects is through the inhibition of CDK9 activity, leading to decreased phosphorylation of RNA polymerase II (RNAPII) and subsequent downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1. This results in apoptosis induction in cancer cells. Notably, this compound also shows cross-inhibition of other kinases like CDK1 and CDK7 at low nanomolar concentrations .

Prostate Cancer

In studies involving prostate cancer cell lines such as LNCaP and 22Rv1, this compound demonstrated significant anti-cancer activity by promoting apoptosis and inhibiting androgen receptor (AR) signaling. Treatment led to a marked reduction in AR expression and activity, with a notable decrease in phosphorylated AR variants associated with resistance to therapies .

Ovarian Cancer

This compound has shown potent effects against ovarian cancer cell lines (A2780), achieving an IC50 value of 0.033 µM after 24 hours of treatment. The compound effectively induced caspase-3/7 activity, confirming its role in apoptosis . The data indicate that this compound is significantly more potent than other CDK inhibitors like flavopiridol .

Acute Myeloid Leukemia (AML)

In AML models, particularly those driven by mixed-lineage leukemia (MLL) translocations, this compound exhibited strong efficacy. It induced apoptosis through transcriptional downregulation of anti-apoptotic factors and demonstrated low toxicity towards normal bone marrow cells. In xenograft models, oral administration resulted in substantial tumor growth inhibition and extended survival without significant adverse effects .

Comparative Efficacy Across Cancer Types

The following table summarizes the IC50 values for this compound across different cancer cell lines:

Cancer Type Cell Line IC50 (μM) Reference
Prostate CancerLNCaPN/A
Ovarian CancerA27800.033
Acute Myeloid LeukemiaMV4-11N/A
Colorectal CancerHCT116N/A

Case Studies

  • Prostate Cancer Study : In a recent study, treatment with this compound resulted in reduced expression levels of MYC and pro-survival proteins BCL-2 and MCL-1 in LNCaP cells. The treatment also led to significant changes in gene expression profiles associated with apoptosis pathways .
  • Ovarian Cancer Study : A2780 cells treated with this compound showed increased caspase activity indicative of apoptosis within 24 hours. The study highlighted that even at low concentrations, this compound could effectively induce cell death compared to other inhibitors .
  • AML Study : In a cohort study involving 97 AML patients, this compound was shown to induce apoptosis through downregulation of Mcl-1 and Bcl-2 while sparing normal hematopoietic cells from toxicity. This suggests its potential as a therapeutic agent for AML with minimal side effects .

Q & A

Q. What are the primary molecular targets of CDKI-73, and how do these targets contribute to its anti-cancer mechanisms?

Basic Research Focus
this compound is a potent inhibitor of CDK9 (cyclin-dependent kinase 9), with additional activity against CDK1 and CDK2 (Ki values: 4 nM, 4 nM, and 3 nM, respectively) . Its primary mechanism involves disrupting RNA polymerase II (RNAPII) phosphorylation at serine-2 (Ser2), a critical step in transcriptional elongation. This inhibition downregulates short-lived anti-apoptotic proteins like Mcl-1 , Bcl-2 , and XIAP , leading to caspase-3/7-dependent apoptosis in cancer cells .

Methodological Insight : Target validation often combines kinase activity assays (e.g., IC50 determination in biochemical assays) with Western blotting to assess phosphorylation changes (e.g., RNAPII Ser2) and qPCR for transcriptional effects on anti-apoptotic genes .

Q. How can researchers validate this compound’s specificity for CDK9 in complex cellular environments?

Advanced Research Focus
While this compound inhibits multiple CDKs, its specificity for CDK9 is validated through:

  • shRNA-mediated CDK9 knockdown : Silencing CDK9 mimics this compound’s effects (e.g., reduced Mcl-1/Bcl-2 expression and apoptosis induction), confirming CDK9 as the primary target .
  • Dose-response comparisons : this compound’s low nM IC50 against CDK9 contrasts with higher concentrations required for off-target effects on CDK1/2 .
    Data Contradiction Note : this compound’s dual role as a Rab11 inhibitor (affecting vesicle trafficking and innate immune secretion) complicates mechanistic studies. Researchers must use pathway-specific inhibitors (e.g., Rab11 GTPase assays) to dissect CDK9-dependent vs. Rab11-dependent effects .

Q. What experimental designs are optimal for assessing this compound’s synergistic potential with other therapeutics?

Advanced Research Focus
this compound synergizes with fludarabine in chronic lymphocytic leukemia (CLL) by enhancing transcriptional suppression of anti-apoptotic proteins. Key design considerations:

  • Molar ratio optimization : Synergy is observed at a 1:100 ratio (this compound:fludarabine) in primary CLL cells, validated via Chou-Talalay combination index analysis .
  • Time-course assays : Short-term exposure (24 hr) measures RNAPII phosphorylation inhibition, while prolonged exposure (72 hr) evaluates apoptosis (e.g., Annexin V/PI staining) .
    Contradiction Alert : Synergy mechanisms may vary by cancer type. In ovarian cancer, this compound’s inhibition of the Mnk-eIF4E axis (reducing translation of oncoproteins) requires separate validation .

Q. How do researchers address variability in this compound’s efficacy across different cancer models?

Advanced Research Focus
this compound exhibits broad-spectrum activity but shows cell-type-dependent IC50 values (e.g., 0.033 µM in A2780 ovarian cancer vs. 0.08 µM in CLL). Strategies include:

  • Primary cell models : Use patient-derived samples (e.g., CLL cells) to reflect clinical heterogeneity .
  • Pharmacodynamic markers : Monitor RNAPII Ser2 phosphorylation (CDK9 activity) and Mcl-1 protein levels (apoptosis trigger) to correlate target engagement with efficacy .
    Key Data : In AML, this compound’s potency correlates with MLL gene rearrangements , suggesting biomarker-driven patient stratification .

Q. What in vivo models best recapitulate this compound’s pharmacokinetic and anti-tumor properties?

Advanced Research Focus

  • Oral bioavailability : this compound achieves 56% oral bioavailability in mice, with dose-dependent tumor suppression (25–100 mg/kg) in AML xenografts without toxicity .
  • Fibrosis models : In CCl4-induced liver fibrosis, this compound (10 mg/kg oral) inhibits TGF-β/Smad2 signaling via Rab11, reducing collagen deposition and α-SMA expression .
    Methodological Note : Use LC-MS/MS for plasma pharmacokinetics and immunohistochemistry (e.g., α-SMA, fibronectin) to quantify tissue-specific effects .

Q. How does this compound’s inhibition of Rab11 impact its therapeutic profile?

Advanced Research Focus
this compound’s Rab11 inhibition disrupts innate immune secretion (e.g., IL-6, TNFα) and TGF-β receptor trafficking , posing dual opportunities and challenges:

  • Pro-inflammatory suppression : Reduces inflammation-driven tumorigenesis but may impair anti-tumor immunity .
  • Off-target mitigation : Use Rab11-specific shRNA or CDK9-selective analogs to isolate CDK9-driven effects in mechanistic studies .

Q. What are the critical controls for interpreting this compound’s apoptosis assays?

Basic Research Focus

  • Normal cell counterscreens : Compare toxicity in cancer vs. normal B lymphocytes (e.g., LD50 = 0.08 µM in CLL vs. 40.5 µM in normal cells) .
  • Caspase inhibition : Pre-treat cells with Z-VAD-FMK (pan-caspase inhibitor) to confirm apoptosis dependence .
    Pitfall Alert : this compound’s rapid RNAPII dephosphorylation (1–4 hr) precedes apoptosis (24–72 hr), necessitating time-resolved assays to distinguish primary vs. secondary effects .

Q. How can researchers optimize this compound dosing schedules to balance efficacy and toxicity?

Advanced Research Focus

  • Pulse dosing : Intermittent exposure (e.g., 4 hr pulses) minimizes toxicity to normal cells while sustaining tumor suppression .
  • Biomarker-guided dosing : Monitor plasma RNAPII phosphorylation as a surrogate for target engagement .

Properties

IUPAC Name

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOPWBQKZMUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421693-22-2
Record name Asnuciclib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asnuciclib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of (Z)-3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one (1 mmol) and 3-guanidinobenzenesulfonamide (2 mmol) in 2.5 mL 2-methoxylethanol was heated at 140° C. for 45 minutes under microwave radiation. The mixture was purified by column chromatography using EtOAc/PE or EtOAc/MeOH to yield the titled compound as yellow solid.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.